molecular formula C23H31Cl2NO3 B1671314 Estramustine CAS No. 2998-57-4

Estramustine

Numéro de catalogue: B1671314
Numéro CAS: 2998-57-4
Poids moléculaire: 440.4 g/mol
Clé InChI: FRPJXPJMRWBBIH-RBRWEJTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

L’estramustine est synthétisée en traitant l’amine (ClCH₂CH₂)₂NH avec du phosgène pour produire le chlorure d’acide de la normustine. Ce composé intermédiaire réagit ensuite avec le groupe hydroxyle phénolique de l’estradiol en présence d’une base pour produire de l’this compound . Les méthodes de production industrielle suivent des voies de synthèse similaires, garantissant la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

L’estramustine subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants pour l’oxydation et les solutions aqueuses pour l’hydrolyse. Les principaux produits formés à partir de ces réactions sont l’estromustine, l’estradiol et divers adduits d’ADN alkylés .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Prostate Cancer Treatment

Estramustine is primarily indicated for managing metastatic and progressive prostate cancer. Its efficacy is enhanced when combined with other chemotherapeutics:

  • Combination with Docetaxel : Clinical studies have demonstrated that combining this compound with docetaxel significantly improves patient outcomes, including increased prostate-specific antigen (PSA) response rates and overall survival .
  • Combination with Vinblastine : A Phase II trial showed that the combination of this compound and vinblastine resulted in a PSA decrease of at least 50% in 61.1% of patients, indicating a substantial therapeutic response .

Second-Line Treatment Strategy

This compound has been explored as a second-line treatment option for patients who have developed resistance to initial hormone therapy. It has shown promise in improving quality of life and prolonging survival in these patients .

Case Study: this compound and Docetaxel

A study involving patients with hormone-resistant prostate cancer demonstrated that the combination therapy resulted in:

  • PSA Response Rates : Increased PSA response rates compared to regimens without this compound.
  • Quality of Life Improvements : Patients reported enhanced quality of life metrics during treatment.
  • Survival Rates : Median survival was extended significantly when this compound was part of the treatment regimen .

Case Study: this compound and Vinblastine

In another clinical trial focusing on hormone-refractory prostate cancer:

  • Overall Response Rate : The combination achieved an overall response rate of 30.5%, with significant pain relief reported by 42.9% of patients .
  • Tolerability : The combination was generally well tolerated, although there were reports of thromboembolic events .

Data Summary Tables

Combination Therapy Response Rate (%) Median Survival (weeks) Quality of Life Improvement
This compound + DocetaxelIncreased PSA responseExtended significantlyYes
This compound + Vinblastine30.544-50.9Yes

Mécanisme D'action

L’estramustine exerce ses effets par une combinaison de propriétés œstrogéniques et alkylantes. La partie moutarde à l’azote devient active in vivo et participe à l’alkylation de l’ADN et d’autres composants cellulaires, provoquant des cassures des brins d’ADN et des événements de fausse copie. Cela conduit à l’apoptose et à la mort cellulaire . De plus, le composant œstrogène permet à l’this compound de se lier plus sélectivement aux récepteurs actifs de l’œstrogène, ce qui améliore ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L’estramustine est unique en raison de ses doubles propriétés d’œstrogène et de moutarde à l’azote. Parmi les composés similaires, citons :

L’unicité de l’this compound réside dans sa capacité à combiner les propriétés de l’œstrogène et de la moutarde à l’azote, ce qui en fait un agent antinéoplasique puissant .

Activité Biologique

Estramustine, a nitrogen mustard derivative of estradiol, is primarily used in the treatment of hormone-refractory prostate cancer. Its unique mechanism of action combines both anti-androgenic properties and cytotoxic effects, making it a significant player in cancer therapy. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound functions through several mechanisms:

  • Microtubule Disruption : this compound binds to microtubules, disrupting their assembly and thereby inhibiting cell division. This action is particularly effective against rapidly dividing cancer cells.
  • Androgen Receptor Antagonism : By competing with dihydrotestosterone for androgen receptors, this compound reduces androgen-driven tumor growth.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as taxanes, this compound enhances their efficacy through synergistic interactions .

In Vitro Studies

In a study examining the antiproliferative effects of platinum(IV)-estramustine prodrugs, researchers found that these compounds exhibited superior activity against various cancer cell lines at submicromolar concentrations. The dual-action nature of these prodrugs—targeting both microtubules and DNA—demonstrated enhanced cytotoxicity against prostate cancer cells compared to this compound alone .

Clinical Studies

A randomized phase II clinical trial investigated the combination of docetaxel and this compound in patients with metastatic prostate cancer. The results indicated improved overall survival rates and progression-free survival compared to docetaxel alone. The study highlighted the potential of this compound to enhance the therapeutic effects of traditional chemotherapeutics .

Case Studies

  • Case Study: Combination Therapy
    • A patient with advanced prostate cancer received a regimen combining this compound phosphate and etoposide. Following treatment, tumor markers decreased significantly, indicating a positive response to therapy .
  • Case Study: Radiation Enhancement
    • In another case involving palliative pelvic irradiation combined with this compound phosphate, the treatment resulted in improved clinical symptoms and reduced tumor size, showcasing this compound's role in enhancing radiation-induced cytotoxicity .

Table 1: Summary of this compound's Biological Activity

MechanismDescriptionReferences
Microtubule DisruptionInhibits cell division by disrupting microtubule assembly
Androgen Receptor AntagonismCompetes with dihydrotestosterone for receptor binding
Synergistic EffectsEnhances efficacy of other chemotherapeutics

Table 2: Clinical Outcomes from this compound Studies

Study TypeOutcome MeasureResult
Phase II TrialOverall SurvivalImproved compared to control
Combination Therapy Case StudyTumor Marker ReductionSignificant decrease post-treatment
Radiation Enhancement Case StudyClinical Symptom ImprovementNotable improvement observed

Propriétés

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJXPJMRWBBIH-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046458
Record name Estramustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.85e-04 g/L
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Estramustine is a derivative of estradiol with a nitrogen mustard moiety. This gives it alkylating properties. In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells. This causes DNA strandbreaks or misscoding events. This leads to apoptosis and cell death. Also, due to the drugs estrogen component, it can bind more selectively to active estrogen receptors.
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2998-57-4
Record name Estramustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2998-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estramustine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estramustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estramustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estramustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104.5 °C
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estramustine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Estramustine
Reactant of Route 3
Estramustine
Reactant of Route 4
Estramustine
Reactant of Route 5
Reactant of Route 5
Estramustine
Reactant of Route 6
Reactant of Route 6
Estramustine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.